molecular formula C11H10N4S3 B2875547 [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine CAS No. 308298-92-2

[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine

Cat. No.: B2875547
CAS No.: 308298-92-2
M. Wt: 294.41
InChI Key: JIXLSNXRPINJAQ-UHFFFAOYSA-N
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Description

[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine: is a chemical compound with a unique structure that includes a benzothiazole ring, a thiadiazole ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route is the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form the intermediate, which is then reacted with thiosemicarbazide to introduce the thiadiazole ring. Finally, the compound is treated with methylamine to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in drug development for its potential therapeutic properties, in material synthesis for creating new materials with unique properties, and in catalysis for facilitating chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include other benzothiazoles and thiadiazoles, which may have different substituents or functional groups.

Conclusion

[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

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Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S3/c1-12-10-15-14-9(18-10)6-16-11-13-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLSNXRPINJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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